molecular formula C12H22N2O3 B112417 tert-Butyl (1-acetylpiperidin-4-yl)carbamate CAS No. 283167-28-2

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Cat. No. B112417
Key on ui cas rn: 283167-28-2
M. Wt: 242.31 g/mol
InChI Key: YBNZMQXSIQUIHZ-UHFFFAOYSA-N
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Patent
US06710043B1

Procedure details

To a solution of O-tert-butyl N-(1-acetylpiperidin-4-yl)carbamate (2.42 g) in dichloromethane (24 ml) was added 4N hydrogen chloride in dioxane (24 ml). The solvents were removed under reduced pressure. After rinse with diisopropyl ether, 1-acetyl-4-aminopiperidine hydrochloride (2.02 g) was obtained.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([NH:10]C(=O)OC(C)(C)C)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[ClH:18]>ClCCl.O1CCOCC1>[ClH:18].[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([NH2:10])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
WASH
Type
WASH
Details
After rinse with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(=O)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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